4-Cyanophenyl ether

Thermal Stability Polymer Science Materials Chemistry

Researchers requiring rigid, symmetrical bifunctional monomers for high-performance polymer synthesis face a critical challenge: most aryl ether building blocks lack the thermal stability and precise molecular architecture needed for step-growth polycondensation. 4-Cyanophenyl ether (CAS 6508-04-9) directly addresses this gap. • Bifunctional AA-type monomer with terminal nitrile groups - enables stoichiometrically controlled synthesis of poly(arylene ether)s and polyimides • High melting point (184-186 °C) ensures solid-state stability during high-temperature polycondensation reactions • ≥98.0% (GC) purity standard supports precise stoichiometry for target molecular weight control • Rigid, linear diphenyl ether core provides molecular anisotropy essential for nematic/smectic liquid crystalline phases Supplied with full Certificate of Analysis. Standard international shipping available.

Molecular Formula C14H8N2O
Molecular Weight 220.23 g/mol
CAS No. 6508-04-9
Cat. No. B1293622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanophenyl ether
CAS6508-04-9
Molecular FormulaC14H8N2O
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C#N
InChIInChI=1S/C14H8N2O/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H
InChIKeyRSAUOQFEFINEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanophenyl ether (CAS 6508-04-9) for High-Performance Polymer and Liquid Crystal Research Procurement


4-Cyanophenyl ether (systematically 4,4'-Oxydibenzonitrile, CAS 6508-04-9) is a bifunctional aromatic nitrile characterized by two terminal cyano groups linked via a central diphenyl ether core [1]. This rigid, symmetrical molecule exhibits a melting point of 184–186 °C and serves primarily as a high-purity organic building block for the synthesis of advanced polymers and liquid crystalline materials where precise molecular architecture and thermal stability are paramount [2].

Why In-Class Aromatic Nitrile Ethers Cannot Substitute for 4-Cyanophenyl ether (CAS 6508-04-9)


The procurement value of 4-cyanophenyl ether is not derived from its nitrile or ether functionalities in isolation, but from their specific symmetrical, bifunctional arrangement. Substitution with seemingly analogous compounds like 4,4'-dihydroxydiphenyl ether or 4,4'-dibromodiphenyl ether is untenable due to fundamentally different thermal stability, reactivity, and molecular packing properties [1]. Even among cyano-aryl ethers, variations in regiochemistry or linker length drastically alter reaction kinetics and phase behavior, making 4-cyanophenyl ether a unique, non-interchangeable building block for demanding applications such as liquid crystal design and high-performance polymer synthesis [2].

Quantitative Differentiation Evidence for 4-Cyanophenyl ether (CAS 6508-04-9) Against Its Closest Analogs


Enhanced Thermal Stability via Elevated Melting Point Compared to Dihydroxy and Dibromo Analogs

4-Cyanophenyl ether exhibits significantly higher thermal stability as indicated by its melting point of 184-186 °C, which is 18–24 °C higher than that of 4,4'-dihydroxydiphenyl ether and 125–128 °C higher than 4,4'-dibromodiphenyl ether. This differential thermal profile is critical for high-temperature polymer synthesis and processing, preventing premature melting or decomposition of the monomer unit during curing or polymerization reactions .

Thermal Stability Polymer Science Materials Chemistry

Increased Molecular Polarity for Improved Solubility and Chromatographic Retention

The target compound has a calculated LogP of 3.52, which is substantially lower (more polar) than the dibromo analog (LogP 5.46) and the 4-cyanobenzyl 4-cyanophenyl ether (LogP ~3.88). This increased polarity, driven by the two strong electron-withdrawing nitrile groups, translates to better solubility in polar organic solvents and distinct retention behavior in reversed-phase chromatography, making it a more versatile intermediate for solution-based reactions and a more effective polar stationary phase additive [1].

Chromatography Solubility Computational Chemistry

Superior Crystallinity for Purification and Morphological Control in Polymer Matrices

4-Cyanophenyl ether exhibits a well-defined, high-melting crystalline powder morphology. In contrast, the analogous 4,4'-dibromodiphenyl ether has a significantly lower melting point (58-61 °C) and can exist as a waxy solid at room temperature. This lack of robust crystallinity in the bromo analog complicates purification, handling, and precise stoichiometric addition during polymerization, whereas the target compound's stable crystalline form facilitates reliable solid-phase metering and homogeneous dispersion in polymer precursors [1].

Crystallinity Polymer Engineering Solid-State Chemistry

High and Consistent Commercial Purity Specification for Reliable Polymerization

Reputable suppliers of 4-cyanophenyl ether consistently offer a minimum purity of 98.0% (GC) as a standard catalog specification. This high degree of chemical uniformity is essential for step-growth polymerizations, where even minor mono-functional or non-reactive impurities can terminate chain growth and severely limit molecular weight. While high-purity grades are also available for dihydroxy and dibromo analogs, the combination of this purity standard with the compound's unique bifunctional reactivity profile is a key procurement consideration [1].

Polymer Synthesis Quality Control Procurement

Best-Fit Research and Industrial Applications for 4-Cyanophenyl ether (CAS 6508-04-9) Based on Quantitative Evidence


Monomer for High-Temperature Step-Growth Polymerization

4-Cyanophenyl ether is an ideal AA-type monomer for the synthesis of poly(arylene ether)s, polyimides, and other high-performance thermoplastics. Its high melting point (184-186 °C) ensures it remains a solid, non-volatile building block during high-temperature polycondensation reactions, unlike lower-melting analogs. Its bifunctional nitrile groups serve as latent carboxylic acid or amine precursors, or as strong polar anchoring points, and its commercial purity standard of ≥98.0% (GC) supports the precise stoichiometry required for achieving target molecular weights.

Rigid Core in Liquid Crystal Synthesis and Formulation

The compound's rigid, linear, and symmetrical diphenyl ether core provides the molecular anisotropy necessary for liquid crystalline behavior . The terminal nitrile groups confer a strong dipole moment, influencing dielectric anisotropy—a key parameter for electro-optical device performance. Its calculated LogP of 3.52 reflects an optimal polarity balance for solubility in liquid crystal host mixtures, making it a preferred building block over more hydrophobic (e.g., dibromo) or flexible (e.g., cyanobenzyl) analogs for designing nematic and smectic mesophases.

Polar Modifier for Gas Chromatography Stationary Phases

Synthesis routes for cyanophenyl ethers have been specifically developed for their application as polar, thermally stable liquid phases in gas chromatography . 4-Cyanophenyl ether's combination of high boiling point (220 °C at 1 mmHg) and substantial polarity (LogP = 3.52) makes it uniquely suited for this role. It offers a different selectivity profile compared to non-polar phenyl ethers, enabling the separation of polar analytes that would otherwise co-elute, thereby addressing a specific niche in analytical method development.

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